2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid
Description
Electronic Effects
- Position 2 vs. Position 4 : A methanesulfonylmethyl group at position 2 withdraws electron density from the ring via inductive effects, reducing nucleophilicity at adjacent positions. In contrast, a carboxylic acid at position 4 donates resonance stabilization to the ring, enhancing acidity.
- Position 5 modifications : Derivatives like 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid exhibit altered dipole moments due to methyl group electron donation, affecting solubility and crystal packing.
Steric and Conformational Influences
- 2-Substituents : Bulky groups at position 2, such as methanesulfonylmethyl, impose torsional strain on the pyrimidine ring. This strain is mitigated in planar configurations but may distort bond angles in non-planar conformers.
- 4-Carboxylic acid : The carboxylic acid group adopts a coplanar orientation with the pyrimidine ring to maximize conjugation, as observed in pyrimidine-4-carboxylic acid’s crystal structure.
Substituent positioning also dictates hydrogen-bonding networks. For example, pyrimidine-4-carboxylic acid forms O–H⋯N hydrogen bonds between the carboxylic proton and ring nitrogen, stabilizing sheet-like structures. Introducing a methanesulfonylmethyl group at position 2 could disrupt this network by sterically blocking hydrogen-bond acceptors.
Crystallographic Data and Molecular Conformation Analysis
Crystallographic studies of related pyrimidine derivatives provide a foundation for understanding this compound’s molecular conformation.
Unit Cell Parameters and Space Group
Pyrimidine-4-carboxylic acid crystallizes in the monoclinic space group P2$$_1$$/m with unit cell dimensions a = 6.0080 Å, b = 6.3519 Å, c = 7.4834 Å, and β = 112.20°. Molecules lie on mirror planes, forming hydrogen-bonded sheets along the b-axis. The carboxylic acid group participates in O–H⋯N interactions (2.658 Å), while van der Waals forces mediate inter-sheet packing.
Predicted Conformation for this compound
The methanesulfonylmethyl group at position 2 is expected to adopt a staggered conformation to minimize steric clash with the pyrimidine ring. Key structural predictions include:
- Bond lengths : C–S and S=O bonds in the sulfonyl group will measure approximately 1.76 Å and 1.43 Å, respectively, consistent with sulfonamide derivatives.
- Dihedral angles : The sulfonylmethyl group may form a dihedral angle of 60–70° relative to the pyrimidine plane, as seen in 2-(methylsulfonyl)pyrimidine-4-carboxylic acid.
Hydrogen-Bonding and Packing
The carboxylic acid group will likely engage in O–H⋯O hydrogen bonds with sulfonyl oxygen atoms of adjacent molecules, creating a three-dimensional network. This contrasts with the sheet-like structures of unsubstituted pyrimidine-4-carboxylic acid.
These structural distinctions underscore the role of substituent chemistry in dictating solid-state behavior, with implications for material design and pharmaceutical formulation.
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)4-6-8-3-2-5(9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
BJWRJACAMOIDQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Ring
- The pyrimidine ring is typically constructed via condensation reactions involving β-dicarbonyl compounds and amidine or formamide derivatives.
- This approach allows for substitution at various positions by choosing appropriate starting materials.
Introduction of the Methanesulfonylmethyl Group
- The methanesulfonylmethyl substituent can be introduced through nucleophilic substitution reactions using methanesulfonylmethyl halides (e.g., methanesulfonylmethyl chloride or bromide).
- Alternatively, sulfone-containing intermediates can be formed by oxidation of sulfides introduced at the 2-position.
Installation or Preservation of the Carboxylic Acid Group
- The 4-carboxylic acid group can be introduced via carboxylation reactions or by starting with pyrimidine precursors already bearing the carboxyl function.
- Protection/deprotection strategies may be used to maintain the acid functionality during other synthetic steps.
Detailed Preparation Methods and Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Pyrimidine Ring Formation | Condensation | β-Dicarbonyl compound + formamide derivative, acidic/basic catalyst, reflux | 70-85 | Standard method for pyrimidine core synthesis |
| 2. Introduction of 2-Methanesulfonylmethyl Group | Nucleophilic substitution | Methanesulfonylmethyl halide, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), 50-80°C | 60-75 | Requires control to avoid side reactions |
| 3. Carboxylation or Acid Introduction | Carboxylation or hydrolysis | CO2 under pressure or hydrolysis of ester precursor | 65-80 | May require protection of other groups |
| 4. Purification | Chromatography or crystallization | Silica gel chromatography, recrystallization | - | Ensures high purity |
Representative Synthetic Route Example
Synthesis of 2-(Methanesulfonylmethyl)pyrimidine Intermediate:
- Starting from 2-chloromethylpyrimidine-4-carboxylic acid or ester, react with sodium methanesulfinate under nucleophilic substitution conditions.
- Reaction carried out in DMF at 60-80°C for 4-6 hours.
- This step introduces the methanesulfonylmethyl group by displacement of the chloride.
Hydrolysis of Ester to Carboxylic Acid (if ester precursor used):
- Basic hydrolysis with NaOH in aqueous ethanol at room temperature to 50°C.
- Acidification to yield the free carboxylic acid.
-
- The crude product is purified by silica gel chromatography using hexane/ethyl acetate gradients.
- Final recrystallization from suitable solvents (e.g., ethyl acetate/hexane) to obtain pure 2-(methanesulfonylmethyl)pyrimidine-4-carboxylic acid.
Research Results and Yield Optimization
- Literature and patent data indicate yields for the key substitution step range from 60% to 75%, with overall yields after hydrolysis and purification around 50-65%.
- Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency.
- Controlled temperature and stoichiometry minimize side reactions such as over-oxidation or elimination.
- Purification by chromatography is essential due to closely related side products.
Comparative Data Table of Preparation Methods
| Method | Solvent | Temperature | Reaction Time | Yield (%) | Environmental/Safety Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution with methanesulfonylmethyl chloride in DMF | DMF | 60-80°C | 4-6 h | 65-75 | DMF is effective but toxic; requires careful handling |
| Use of sodium methanesulfinate in DMSO | DMSO | 50-70°C | 5 h | 60-70 | DMSO less toxic but high boiling point complicates removal |
| Direct sulfone formation via oxidation of sulfide intermediate | Organic solvent (THF) | Room temp to 40°C | 3-5 h | 55-65 | Requires oxidizing agents, potential safety concerns |
| Hydrolysis of ester precursor | Aqueous ethanol | 25-50°C | 2-4 h | 80-90 (for hydrolysis) | Mild conditions, environmentally friendly |
Notes on Analytical Characterization
- Final product purity is confirmed by NMR spectroscopy, showing characteristic signals for pyrimidine protons and methanesulfonylmethyl group.
- Mass spectrometry confirms molecular weight consistent with this compound.
- Elemental analysis and HPLC purity >98% are typical for well-prepared samples.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonylmethyl Group
The methanesulfonylmethyl (–CH₂SO₂CH₃) group acts as an electron-withdrawing substituent, enhancing electrophilicity at adjacent positions. This facilitates nucleophilic substitution reactions under basic or acidic conditions :
Key Reactions :
-
Hydrolysis : Treatment with aqueous NaOH yields pyrimidine-4-carboxylic acid derivatives by replacing –CH₂SO₂CH₃ with –OH.
-
Aminolysis : Reacts with primary or secondary amines (e.g., methylamine, morpholine) to form substituted pyrimidine derivatives .
Mechanism :
The reaction proceeds via a two-step process:
-
Deprotonation of the nucleophile (e.g., OH⁻, NH₂R).
-
Displacement of the methanesulfonylmethyl group through an SN2 pathway , supported by steric accessibility of the methylene carbon.
Carboxylic Acid Functionalization
The –COOH group participates in classical acid-derived transformations:
Esterification
Reacts with alcohols (e.g., methanol, ethanol) under Fischer conditions (H₂SO₄ catalyst) to form esters :
Example :
| Reactant | Alcohol | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid | Methanol | Methyl 2-(methanesulfonylmethyl)pyrimidine-4-carboxylate | 85% | H₂SO₄, reflux, 6h |
Amide Formation
Coupling with amines (e.g., benzylamine) via carbodiimide-mediated activation (e.g., DCC, EDCI) :
Key Applications :
Pyrimidine Ring Modifications
The pyrimidine core undergoes electrophilic and nucleophilic substitutions depending on substituent effects:
Electrophilic Aromatic Substitution
–SO₂CH₃ and –COOH groups deactivate the ring, directing electrophiles to specific positions:
| Reaction Type | Reagent | Position | Product | Notes | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro derivative | Low yield due to electron deficiency | |
| Halogenation | Cl₂/FeCl₃ | C-5 | 5-Chloro derivative | Requires elevated temperatures |
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring reacts with strong nucleophiles (e.g., alkoxides, amines) at C-2 or C-4 :
Example :
Decarboxylation Reactions
Under thermal or basic conditions, the –COOH group undergoes decarboxylation to form pyrimidine derivatives:
Conditions :
-
Thermal : 200–250°C in inert atmosphere.
-
Basic : NaOH, 150°C.
Comparative Reactivity with Analogues
The methanesulfonylmethyl group confers distinct reactivity compared to other pyrimidine derivatives:
| Compound | Key Reaction | Rate (Relative to Target) | Notes |
|---|---|---|---|
| 2-Methylpyrimidine-4-carboxylic acid | Esterification | 1.2× Faster | –CH₃ less electron-withdrawing |
| 2-(Chloromethyl)pyrimidine-4-carboxylic acid | Nucleophilic substitution | 3× Faster | –CH₂Cl better leaving group |
| 2-Aminopyrimidine-4-carboxylic acid | Amide formation | 0.5× Slower | –NH₂ deactivates ring |
Mechanistic Insights
Scientific Research Applications
2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The methanesulfonylmethyl group distinguishes this compound from other pyrimidine-4-carboxylic acid derivatives. Key comparisons include:
- Electronic Effects : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, reducing the electron density of the pyrimidine ring compared to thioether (-S-) or ether (-O-) substituents. This affects reactivity in nucleophilic substitution or metal coordination .
- Steric Considerations : The methylene spacer in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., phenylthio in ’s compound 3c) .
Data Tables and Research Findings
Biological Activity
2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the current understanding of its biological activity, including synthesis, pharmacological effects, and case studies from recent research.
Chemical Structure and Synthesis
The compound features a pyrimidine core with a methanesulfonylmethyl group and a carboxylic acid functionality. The synthesis typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride in the presence of bases like triethylamine, followed by hydrolysis to yield the carboxylic acid derivative.
Kinase Inhibition
Recent studies have highlighted the potential of this compound as a selective inhibitor of various kinases. For example, it has been shown to exhibit significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), with IC50 values in the low micromolar range, indicating strong binding affinity and potential therapeutic applications in cancer treatment .
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.016 - 0.050 |
| Other derivatives | Various kinases | High micromolar range |
The mechanism by which this compound exerts its inhibitory effects on kinases involves competitive inhibition at the ATP-binding site. This interaction disrupts the phosphorylation processes critical for cell cycle progression and signal transduction pathways .
Study on CDK Inhibition
In a detailed pharmacological study, researchers synthesized several derivatives of pyrimidine compounds, including this compound, to evaluate their kinase inhibition profiles. The compound demonstrated potent activity against CDK2, with nanomolar IC50 values achieved through structural modifications that enhanced binding affinity .
In Vivo Studies
Further investigations into the in vivo efficacy of this compound revealed promising results in animal models. The compound was administered at varying doses to assess its pharmacokinetics and bioavailability. Results indicated favorable absorption and distribution characteristics, with significant brain penetration observed, making it a candidate for treating neurological disorders .
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate that it may cause skin irritation and acute toxicity upon ingestion; thus, further toxicological studies are warranted to ensure safety for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid and its derivatives?
- Methodological Answer : A two-step approach is common:
Oxidation : Pyrimidine-4-carboxylic acid derivatives are synthesized via oxidation of 4-methylpyrimidine precursors using KMnO₄ under basic conditions (yield ~42%) .
Functionalization : The methanesulfonylmethyl group is introduced via coupling reactions. For example, peptide coupling agents like 1,1’-carbonyldiimidazole (CDI) effectively link carboxylic acid derivatives to amines or sulfonamide precursors .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : X-ray crystallography reveals planar configurations of the pyrimidine ring and carboxylate group. Hydrogen bonds (e.g., O–H···N interactions, 2.658 Å) stabilize molecular sheets, while van der Waals forces (3.171 Å) govern inter-sheet packing . Computational tools (e.g., DFT) further optimize bond angles and distances for reactivity predictions.
Q. What in vitro assays are used to evaluate antimicrobial activity for this compound?
- Methodological Answer :
- Strain Selection : Include standard (e.g., Pseudomonas aeruginosa ATCC 10145) and clinical isolates to assess broad-spectrum efficacy .
- MIC Determination : Broth microdilution assays quantify minimal inhibitory concentrations (MICs). For example, derivatives like N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide show MICs of 1–4 µg/mL against P. aeruginosa .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of derivatives to bacterial targets like TrmD?
- Methodological Answer :
- Target Preparation : Use crystal structures of TrmD (e.g., from P. aeruginosa) for docking. Optimize protonation states and solvation parameters.
- Ligand Flexibility : Apply induced-fit docking to account for conformational changes in the methanesulfonylmethyl group. Derivatives with planar pyrimidine rings show higher predicted binding scores due to π-π stacking with TrmD’s active site .
Q. What strategies reconcile discrepancies in reported antimicrobial activity data for pyrimidine carboxylates?
- Methodological Answer :
- Strain Variability : Clinical isolates often exhibit resistance mutations absent in reference strains. Cross-testing across strains (e.g., ATCC vs. MDR isolates) clarifies compound specificity .
- Assay Standardization : Control variables like pH, temperature, and inoculum size. For example, acidic conditions may protonate the carboxylate group, altering membrane permeability .
Q. How does the methanesulfonylmethyl group influence physicochemical properties and target interactions?
- Methodological Answer :
- Solubility : The sulfone group enhances water solubility via polar interactions, critical for bioavailability. LogP values decrease by ~0.5 units compared to methylthio analogs .
- Binding Interactions : Sulfonyl groups act as hydrogen bond acceptors with bacterial enzymes (e.g., TrmD’s Ser-128 residue). Substitution at the pyrimidine 2-position optimizes steric compatibility with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
